10-(4-chlorobenzoyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
- This compound belongs to the class of dibenzo[b,e][1,4]diazepin-1-ones .
- Its structure consists of a hexahydrodibenzo[b,e][1,4]diazepine core with a 4-chlorobenzoyl group at one position and a 2-furyl group at another.
- The compound’s systematic name is quite a mouthful, but it reflects its intricate structure.
Preparation Methods
Synthetic Routes: One synthetic route involves the cyclization of an appropriate precursor, followed by functional group modifications. For example, a key step could be the cyclization of a suitable amine with a benzoyl chloride derivative.
Reaction Conditions: These reactions typically occur under mild conditions, often using acid or base catalysts.
Industrial Production: While I don’t have specific industrial methods for this compound, it’s likely produced through multi-step synthetic processes in specialized facilities.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions: For oxidation, reagents like (CrO₃) or (MnO₂) may be used. Reduction could involve with a metal catalyst.
Major Products: These reactions can yield derivatives with modified functional groups, such as hydroxylated or alkylated forms.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and applications in organic synthesis.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) for potential drug development.
Medicine: Exploring its pharmacological properties, including potential therapeutic effects.
Industry: Possible applications in materials science or as intermediates for other compounds.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are scarce in my current knowledge. Further research would be needed to uncover its targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other dibenzo[b,e][1,4]diazepin-1-ones, such as (an antipsychotic) or (an antidiarrheal), share structural features.
Uniqueness: Its combination of the 4-chlorobenzoyl and 2-furyl groups sets it apart from related compounds.
Remember that this compound’s detailed properties and applications might be found in more specialized literature
- NMR Spectroscopy - Organic Chemistry Data
- ¹H NMR Spectra and Interpretation (Part II)
- Supporting Information for Benzo[e][1,4]diazepin-3-ones via Dual C–O Bond Cleavage DOI: 10.1021/acs.orglett.9b02789
Properties
Molecular Formula |
C24H19ClN2O3 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H19ClN2O3/c25-16-12-10-15(11-13-16)24(29)27-19-7-2-1-5-17(19)26-18-6-3-8-20(28)22(18)23(27)21-9-4-14-30-21/h1-2,4-5,7,9-14,23,26H,3,6,8H2 |
InChI Key |
MEKSSJHXALAWPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl)C5=CC=CO5)C(=O)C1 |
Origin of Product |
United States |
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